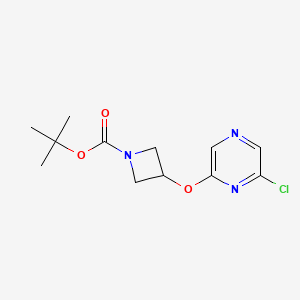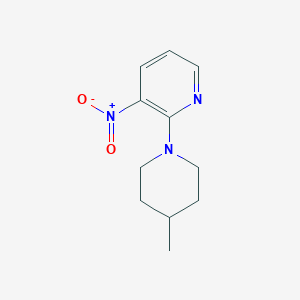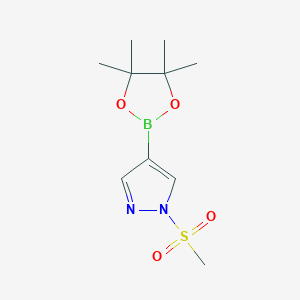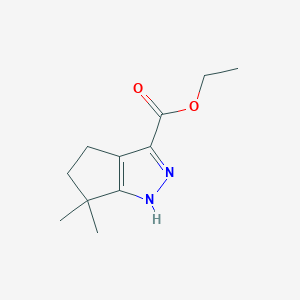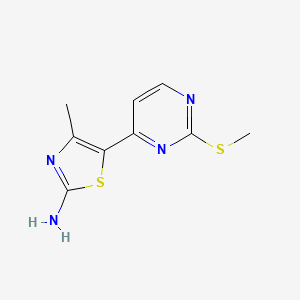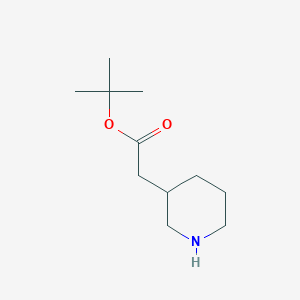
Tert-butyl 2-(piperidin-3-yl)acetate
Descripción general
Descripción
Tert-butyl 2-(piperidin-3-yl)acetate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig, and hydrogenation . The molar ratio of the starting material, the reaction temperature, and the reaction time are all critical factors in the Wittig reaction .Molecular Structure Analysis
The InChI code for Tert-butyl 2-(piperidin-3-yl)acetate is 1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-(piperidin-3-yl)acetate has a predicted boiling point of 259.0±13.0 °C and a predicted density of 0.950±0.06 g/cm3 . Its pKa value is predicted to be 10.00±0.10 .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
Tert-butyl 2-(piperidin-3-yl)acetate: is a valuable intermediate in the synthesis of pharmaceutical drugs. Its piperidine moiety is a common structural component in many therapeutic agents due to its ability to interact with biological targets. The compound can be used to synthesize a wide range of pharmacologically active molecules, including analgesics, antipsychotics, and antihistamines .
Lead Compound Optimization
In medicinal chemistry, lead compound optimization is crucial for enhancing the activity and selectivity of potential drugsTert-butyl 2-(piperidin-3-yl)acetate serves as a versatile building block that can be modified to improve the pharmacokinetic and pharmacodynamic properties of lead compounds .
Biological Studies
This compound is utilized in biological studies to probe the function of piperidine-containing compounds within biological systems. It can be incorporated into larger molecules to study their interaction with enzymes, receptors, and other proteins .
Material Science
In material science, Tert-butyl 2-(piperidin-3-yl)acetate can be used to synthesize polymers with specific properties. The piperidine ring can impart flexibility and durability to polymers, making them suitable for a variety of applications .
Chemical Research
Researchers use this compound to develop new synthetic methodologies. Its structure allows for the exploration of novel chemical reactions, such as cyclization and cycloaddition, which are fundamental in the synthesis of complex organic molecules .
Agrochemical Development
The piperidine ring is also found in many agrochemicalsTert-butyl 2-(piperidin-3-yl)acetate can be used to create new pesticides and herbicides with improved efficacy and reduced environmental impact .
Neurological Research
Due to the importance of piperidine derivatives in neurological pathways, this compound is used in the development of neuroactive drugs. It can help in creating treatments for neurodegenerative diseases and cognitive disorders .
Analytical Chemistry
In analytical chemistry, Tert-butyl 2-(piperidin-3-yl)acetate can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar structures in complex mixtures .
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Tert-butyl 2-(piperidin-3-yl)acetate, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field .
Propiedades
IUPAC Name |
tert-butyl 2-piperidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZXTEBXGUOQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286177 | |
| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-3-yl)acetate | |
CAS RN |
661470-62-8 | |
| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661470-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1399485.png)

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
amine](/img/structure/B1399491.png)


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
